N-Acetyl-S-(2-cyanoethyl)-L-cysteine ammonium salt
Overview
Description
“N-Acetyl-S-(2-cyanoethyl)-L-cysteine ammonium salt” is a metabolite of acrylonitrile and acrylamide . It is also known as “N-Acetyl-S-(2-cyanoethyl)cysteine Ammonium Salt” or "S-(2-Cyanoethyl)mercapturic Acid Ammonium Salt" .
Molecular Structure Analysis
The molecular formula of “this compound” is C8H11N2O3S.H4N . Its molecular weight is 233.29 .Physical and Chemical Properties Analysis
“this compound” is a white to off-white powder .Scientific Research Applications
Optical Resolution and Crystallization Studies
N-Acetyl-S-(2-cyanoethyl)-L-cysteine ammonium salt has been studied in the context of optical resolution and crystallization processes. Research has shown its potential in the optical resolution of certain salts, particularly in yielding salts with L-configuration through purification methods (Shiraiwa et al., 1991).
Applications in Amino Acid-Based Ionic Liquid Analogues
This compound has also been investigated for its role in the synthesis of amino acid-based deep eutectic solvents (DESs). Research in this area highlights its potential in various industrial applications, particularly in the food, polymer, and pharmaceutical industries. The physical properties of these novel DES systems have been characterized, revealing its broad applicability in chemical, biochemical, and pharmaceutical contexts (Mjalli et al., 2016).
Role in Corrosion Inhibition
Studies have explored the use of this compound derivatives in the inhibition of corrosion of mild steel. This research demonstrates its effectiveness in suppressing both anodic and cathodic reactions in corrosive environments. The studies integrate quantum chemical calculation and molecular dynamics methods to understand the corrosion mechanisms and the adsorption behavior of these inhibitors (Fu et al., 2011).
Potential in Biofilm Formation and Control
The compound's role in affecting growth and biofilm formation on solid surfaces has been examined, particularly in medical contexts like chronic bronchitis treatment. Research indicates that it may reduce and prevent biofilm formation on stainless steel surfaces, a property that could be valuable in industrial environments such as paper mills (Olofsson et al., 2003).
Implications in Neurodegenerative Diseases
This compound has garnered interest for its potential applications in neurodegenerative diseases. Studies suggest its beneficial effects in therapies aimed at counteracting neurodegenerative and mental health diseases, highlighting its antioxidant and anti-inflammatory activities (Tardiolo et al., 2018).
Enzymatic Deacetylation Studies
Research has also focused on the enzymatic deacetylation of N-Acetyl-S-(2-cyanoethyl)-L-cysteine, identifying specific enzymes involved in this process. Such studies contribute to a better understanding of its metabolic pathways and potential applications in pharmacology and toxicology (Uttamsingh et al., 1998).
Applications in Analytical Chemistry
The compound's derivatives have been utilized in various analytical chemistry applications, such as the spectrophotometric assay for the determination of primary amino acids in grape juice. This highlights its utility in winemaking and other food industries (Dukes & Butzke, 1998).
Properties
IUPAC Name |
azanium;(2R)-2-acetamido-3-(2-cyanoethylsulfanyl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3S.H3N/c1-6(11)10-7(8(12)13)5-14-4-2-3-9;/h7H,2,4-5H2,1H3,(H,10,11)(H,12,13);1H3/t7-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARTXYBVDCHAPSC-FJXQXJEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSCCC#N)C(=O)[O-].[NH4+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CSCCC#N)C(=O)[O-].[NH4+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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